molecular formula C5H12NO4PS B1435934 Omethoate D6 (O-dimethyl D6) CAS No. 1219804-92-8

Omethoate D6 (O-dimethyl D6)

Cat. No. B1435934
M. Wt: 219.23 g/mol
InChI Key: PZXOQEXFMJCDPG-XERRXZQWSA-N
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Description

Omethoate D6 (O-dimethyl D6) is a stable isotope labelled compound . It is a variant of Omethoate, a systemic organophosphorous insecticide and acaricide . It is used to control insects and mites in horticulture and agriculture, as well as in the home garden .


Molecular Structure Analysis

The molecular formula of Omethoate D6 (O-dimethyl D6) is C5H6D6NO4PS . The average mass is 219.229 Da . For Omethoate, the molecular formula is C5H12NO4PS and the average mass is 213.192 Da .

Scientific Research Applications

Detection and Identification Techniques

  • Insecticide Identification with Biosensors : A study developed an automatic method to identify neurotoxic insecticides like omethoate using acetylcholinesterase-based biosensors. This approach improves the limit of detection and selectivity, using a flow injection analysis (FIA) system combined with sensitive enzymes immobilized on screen-printed electrodes (Bucur et al., 2005).

  • Surface Enhanced Raman Spectroscopy (SERS) for Pesticide Detection : Another method employs SERS for in-field detection of dimethoate and its metabolite omethoate on olive leaves and in water, providing a quick and sensitive technique potentially useful for organic cultures certification (Tognaccini et al., 2019).

Impact on Biological Systems and Environment

  • Effects on Plant Growth : Research demonstrates that omethoate treatment can mitigate high salt stress inhibited maize seed germination, suggesting a role of reactive oxygen species (ROS) and abscisic acid (ABA) in promoting germination under stress conditions (Yang et al., 2017).

  • Biodegradation Studies : Studies on the degradation of omethoate by Aspergillus niger and Bacillus sp. YB-10 under optimal conditions offer insights into the biodegradation process, presenting a potential method for mitigating omethoate pollution in the environment (Yugui et al., 2008); (Li et al., 2020).

Health Implications

  • Potential to Cause Insulin Resistance : A study on rats exposed to omethoate suggests the potential of this insecticide to induce insulin resistance, highlighting the importance of understanding its effects on health (Zhang et al., 2014).

  • Genetic Polymorphisms and Health Effects : Research exploring the association of genetic polymorphisms of telomere binding proteins with cholinesterase activity in omethoate-exposed workers provides insights into the genetic susceptibility to omethoate's toxic effects (Ding et al., 2018).

properties

IUPAC Name

2-[bis(trideuteriomethoxy)phosphorylsulfanyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXOQEXFMJCDPG-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omethoate D6 (O-dimethyl D6)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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